molecular formula C11H12BrClO3 B13683596 Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13683596
M. Wt: 307.57 g/mol
InChI Key: CNHYXVHNVKHBMM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the bromination of 2-chlorophenylacetic acid to obtain 2-bromo-4-chlorophenylacetic acid. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to form Ethyl 2-bromo-4-chlorophenylacetate. Finally, the ester undergoes a hydroxylation reaction using a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol
  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-methoxypropanoate

Uniqueness

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxy group adds another layer of complexity, allowing for diverse chemical transformations and interactions .

Biological Activity

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₄BrClO₃
  • Molecular Weight : Approximately 307.57 g/mol
  • CAS Number : 1519459-20-1

The compound features a hydroxypropanoate structure with a phenyl ring substituted with bromine and chlorine at the 2 and 4 positions, respectively. These halogen substituents enhance its reactivity and selectivity towards biological targets, making it an interesting candidate for further research in medicinal applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interactions : The compound has been studied as a biochemical probe for enzyme-substrate interactions, particularly in drug development contexts. Its halogen substituents may enhance binding affinity to specific enzymes or receptors, facilitating investigations into enzyme kinetics and receptor-ligand interactions.
  • Inhibitory Activity : It has been noted for its potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and -β, which are crucial in cellular signaling pathways related to cancer and inflammatory diseases .
  • Selectivity : The compound demonstrates selectivity against a subset of Class I PI3-kinase isoforms while sparing others, potentially reducing side effects associated with broader-spectrum inhibitors .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anti-tumor Activity : In vitro studies have shown that compounds with similar structures exhibit anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignancies. This suggests that this compound could be explored for anti-cancer therapies .
  • Inflammatory Diseases : Its potential utility in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease has been proposed, given its mechanism of action involving key signaling pathways .

Synthesis

The synthesis of this compound can be achieved through various methods that ensure high yields and purity. Typical synthetic routes include:

  • Reactions Involving Halogenated Precursors : The compound is synthesized from ethyl acetoacetate derivatives through halogenation reactions followed by hydrolysis to introduce the hydroxy group.
  • Biocatalysis : Recent advancements suggest the use of biocatalysts for synthesizing chiral intermediates, offering environmentally friendly pathways with improved selectivity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular WeightKey Biological Activity
This compound307.57 g/molPI3K inhibition, anti-tumor activity
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate291.11 g/molModerate enzyme interactions
Ethyl 2-(bromophenyl)acetate265.19 g/molAntimicrobial properties

This table illustrates that while other compounds may share some biological activities, the specific combination of halogens in this compound enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

CNHYXVHNVKHBMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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